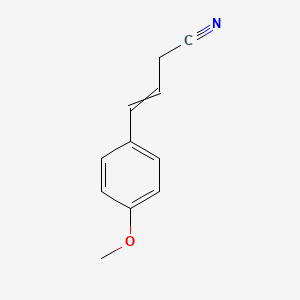

4-(4-Methoxyphenyl)but-3-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

87639-24-5 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)but-3-enenitrile |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h2,4-8H,3H2,1H3 |

InChI Key |

WKFVXSADLCGFDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCC#N |

Origin of Product |

United States |

Significance of Aryl Substituted But 3 Enenitriles in Synthetic Chemistry

Aryl-substituted but-3-enenitriles are organic compounds characterized by a but-3-enenitrile core attached to an aromatic ring. The defining feature of these molecules is the vinyl nitrile moiety (C=C-C≡N), which makes them valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic addition reactions. This reactivity allows for the introduction of diverse functional groups at the carbon atom beta to the nitrile.

Furthermore, the nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common isostere for carboxylic acids in medicinal chemistry. The presence of the aryl group, in this case, a methoxyphenyl group, also allows for modifications through electrophilic aromatic substitution, providing another layer of synthetic utility.

The closely related compound, (3E)-4-phenyl-3-butenenitrile, has been synthesized and documented in chemical literature, highlighting the accessibility of this class of compounds. chemsynthesis.com The synthetic routes to such molecules open up pathways to more complex molecular architectures that are of interest in the development of novel pharmaceuticals and functional materials.

Historical Context of 4 4 Methoxyphenyl but 3 Enenitrile Research

A direct and extensive research history for 4-(4-Methoxyphenyl)but-3-enenitrile is not readily apparent in a survey of scientific literature. Its existence is more of a chemical possibility derived from well-established reaction principles rather than a compound that has been the subject of intensive study. However, the historical development of key synthetic reactions provides a clear framework for its potential synthesis.

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, stands out as a primary method for the olefination of carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, one could envision a reaction between 4-methoxybenzaldehyde (B44291) and a phosphorus ylide derived from acetonitrile (B52724), or alternatively, the reaction of a nitrile-containing phosphonium ylide with an appropriate aldehyde.

Another classical approach is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). A plausible precursor for the synthesis of the target molecule is p-methoxyphenylacetonitrile. orgsyn.org The synthesis of this starting material is well-documented and can be achieved by reacting anisyl chloride with sodium cyanide in an anhydrous acetone (B3395972) medium to prevent the formation of byproducts. orgsyn.org Condensation of p-methoxyphenylacetonitrile with formaldehyde (B43269) or a suitable equivalent could potentially yield the desired but-3-enenitrile structure.

While specific research on this compound is sparse, the foundational synthetic methodologies that would enable its creation are deeply rooted in the history of organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl but 3 Enenitrile

Fundamental Reactivity Modes of the 4-(4-Methoxyphenyl)but-3-enenitrile Core

The reactivity of the this compound molecule is fundamentally characterized by the electrophilic and nucleophilic nature of its functional groups, which are electronically connected through a conjugated π-system.

The cyano (C≡N) group exhibits dual reactivity. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the triple bond. libretexts.org This polarization is further illustrated by resonance structures that place a partial positive charge on the carbon, making it a prime target for nucleophiles. libretexts.org

Conversely, the nitrogen atom possesses a lone pair of electrons, imparting weak nucleophilic character. While direct reaction at the nitrogen lone pair is less common than attack at the carbon, it can be a factor in certain coordination complexes or specific reaction pathways. The primary reactivity of the cyano group, however, remains its susceptibility to nucleophilic attack at the carbon atom. libretexts.org

Table 1: Electronic Properties of the Cyano Group

| Feature | Description | Implication for Reactivity |

| Bond Polarization | The C≡N triple bond is highly polarized towards the nitrogen atom. | The carbon atom is electron-deficient (electrophilic). |

| Resonance | Resonance structures show a positive charge on the carbon atom. | Enhances the electrophilicity of the nitrile carbon. |

| Nitrogen Lone Pair | The nitrogen atom has a non-bonding pair of electrons. | Can act as a weak nucleophile or a Lewis base. |

| Hybridization | Both carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry. | The linear shape influences the steric accessibility of the reactive sites. |

The alkene moiety in this compound is part of a conjugated system, which significantly influences its reactivity. fiveable.me This conjugation involves the π-electrons of the phenyl ring, the double bond, and the nitrile group. The electron-withdrawing nature of the cyano group pulls electron density away from the alkene, making the β-carbon (the carbon atom adjacent to the cyano-substituted carbon) electrophilic. This renders the molecule susceptible to conjugate addition, also known as Michael Addition. fiveable.me

Table 2: Reactivity of the Conjugated System

| Reaction Type | Attacking Species | Site of Attack | Key Intermediate |

| Michael (Conjugate) Addition | Nucleophile (e.g., R₂CuLi, RO⁻) | β-carbon of the alkene | Resonance-stabilized enolate/nitrile anion. wikipedia.org |

| Electrophilic Addition | Electrophile (e.g., HBr, Br₂) | α or β-carbon of the alkene | Carbocation. libretexts.org |

Elucidation of Reaction Mechanisms

Understanding the precise pathways of reactions involving this compound requires a detailed examination of the intermediates and transition states involved.

Nucleophilic attack can occur at two primary electrophilic sites: the nitrile carbon and the β-carbon of the alkene.

Attack at the Nitrile Carbon: When a strong nucleophile, such as a Grignard reagent (R-MgX), attacks the nitrile carbon, it forms an imine anion intermediate after the initial addition. libretexts.org Subsequent hydrolysis of this intermediate leads to the formation of a ketone. Acid- or base-catalyzed hydrolysis of the nitrile proceeds through initial protonation of the nitrogen or attack by hydroxide, respectively, followed by the addition of water to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.org

Attack at the β-Carbon (Michael Addition): In this pathway, a nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the nitrile group, forming a resonance-stabilized nitrile anion. wikipedia.org This intermediate can then be protonated or react with another electrophile to yield the final product. This mode of reaction is common for softer nucleophiles. fiveable.meumich.edu

Beyond ionic pathways, the cyano group can participate in radical reactions. The cyano group can act as a radical acceptor in cascade reactions, providing a route to complex cyclic molecules. rsc.org In these processes, a radical adds to the nitrile, forming an imidoyl radical, which can then undergo further transformations.

Single-electron transfer (SET) reactions are another important class of mechanisms. The reduction of nitriles using reagents like samarium(II) iodide (SmI₂) proceeds via an SET mechanism. acs.org This process generates a radical anion intermediate from the nitrile, which can then be further reduced or participate in cyclization reactions. acs.orgresearchgate.net Such pathways offer an alternative to traditional hydride-based reductions and can exhibit different selectivity. acs.org Radical additions to the α,β-unsaturated system are also known, where a radical species adds to the double bond, followed by abstraction or elimination to form the product. libretexts.org

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a σ-bond across a π-system. wikipedia.org While this compound itself does not possess the typical structure for common sigmatropic rearrangements like the Cope or Claisen rearrangements, its derivatives could potentially undergo such transformations. For instance, a Claisen rearrangement, a umich.eduumich.edu-sigmatropic shift, requires an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orglibretexts.org If the molecule were modified to contain such a moiety, this rearrangement could be a viable pathway for forming new carbon-carbon bonds. organic-chemistry.org Similarly, other types of sigmatropic shifts, such as umich.edulibretexts.org or libretexts.orgwikipedia.org shifts, could be envisioned in specifically designed derivatives under thermal or photochemical conditions. wikipedia.org

Ionic pathways are central to many of the molecule's reactions. The formation of distinct ionic intermediates, such as carbocations during electrophilic addition to the alkene or resonance-stabilized nitrile anions during conjugate addition, governs the outcome of these transformations. libretexts.orgwikipedia.org The stability of these intermediates, influenced by the electronic effects of the methoxy (B1213986) and cyano groups, dictates the regioselectivity and feasibility of these ionic reaction routes.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for creating six-membered rings. In the context of this compound, the molecule can act as a dienophile due to the activation provided by the electron-withdrawing nitrile group conjugated with the carbon-carbon double bond.

The general mechanism involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile's double bond. The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The methoxy group on the phenyl ring of this compound is electron-donating, which slightly deactivates the double bond towards a standard Diels-Alder reaction. However, the conjugated nitrile group is strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it a suitable dienophile for reaction with electron-rich dienes.

While specific examples for this compound are not prevalent in the cited literature, the reactivity can be inferred from related compounds. For instance, other styrene (B11656) derivatives and compounds with α,β-unsaturated nitrile moieties are known to participate in Diels-Alder reactions. The presence of both the activating nitrile group and the phenyl substituent influences the stereochemical and regiochemical outcome of the cycloaddition.

Beyond the [4+2] Diels-Alder reaction, other cycloadditions like [4+3] cycloadditions are also significant for forming seven-membered rings. These reactions often involve the interaction of a 1,3-diene with a three-carbon allyl cation equivalent. The feasibility of this compound participating in such higher-order cycloadditions would depend on the specific reaction conditions and the generation of a suitable reactive partner. Brønsted or Lewis acid catalysis can be employed to facilitate such transformations with appropriate precursors.

Functionalization and Transformation Reactions of Styrene Derivatives

The structural backbone of this compound is a styrene derivative, which opens up a variety of potential functionalization and transformation reactions. The reactivity is centered around the carbon-carbon double bond and the nitrile group, influenced by the p-methoxyphenyl substituent.

One common transformation is the derivatization of the nitrile group. This can be achieved through hydrolysis to a carboxylic acid or reduction to a primary amine, providing pathways to a diverse range of other functional groups. The synthesis of the related p-methoxyphenylacetonitrile, for example, involves the reaction of anisyl chloride with sodium cyanide, highlighting the utility of the nitrile as a synthetic handle.

The alkene moiety can undergo various addition reactions. For instance, hydroboration-oxidation would lead to an alcohol, while halogenation could introduce dihalides. Epoxidation of the double bond would yield an epoxide, a versatile intermediate for further transformations. The presence of the p-methoxyphenyl group can direct the regioselectivity of these additions.

Stereochemical Outcomes and Regioselectivity in Chemical Reactions

Factors Governing Enantioselectivity in Catalyzed Reactions

Achieving high enantioselectivity in chemical reactions is a primary goal of modern organic synthesis, particularly in the preparation of chiral molecules. For a prochiral substrate like this compound, catalytic asymmetric reactions are key to obtaining one enantiomer in excess.

The enantioselectivity of a catalyzed reaction is determined by the energetic difference between the diastereomeric transition states leading to the two enantiomeric products. This difference is dictated by the interactions between the substrate, the catalyst, and the reagents. In the case of this compound, a chiral catalyst would create a chiral environment around the double bond or the nitrile group.

Several factors influence the level of enantioselectivity:

Catalyst Structure: The steric and electronic properties of the chiral ligand coordinated to a metal center are paramount. Bulky ligands can effectively block one face of the substrate from attack.

Substrate-Catalyst Interaction: Non-covalent interactions such as hydrogen bonding, π-π stacking, and steric repulsion between the substrate and the catalyst are crucial for differentiating the two prochiral faces. For this compound, the aromatic ring and the nitrile group can participate in such interactions.

Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly impact the stability of the diastereomeric transition states and thus the enantiomeric excess of the product.

While direct studies on this compound are limited, research on related α,β-unsaturated systems and styrene derivatives shows that high enantioselectivities can be achieved in reactions like asymmetric hydrogenation, epoxidation, and conjugate additions using well-designed chiral catalysts.

Regioselectivity in Cycloaddition and Addition Reactions

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a reaction where multiple orientations of bond formation are possible. In reactions involving this compound, both the double bond and the nitrile group can be sites of reaction, and the orientation of addition to the double bond is a key consideration.

In Diels-Alder Reactions: When this compound acts as a dienophile, its reaction with an unsymmetrical diene can lead to two different regioisomers. The outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. The "ortho" and "para" products are generally favored due to the alignment of frontier molecular orbitals. The electron-donating p-methoxyphenyl group and the electron-withdrawing nitrile group exert opposing electronic influences, and the final regiochemical outcome will depend on the specific diene partner and reaction conditions.

In other Addition Reactions: In electrophilic additions to the double bond, the regioselectivity is predicted by Markovnikov's rule, where the electrophile adds to the carbon atom that leads to the more stable carbocationic intermediate. For this compound, the p-methoxyphenyl group can stabilize a positive charge at the benzylic position, influencing the addition of electrophiles.

Studies on related [4+3] cycloadditions have shown that high regioselectivity can be achieved, often favoring the formation of a single constitutional isomer. This is typically controlled by the electronic nature and steric bulk of the substituents on the diene and the three-carbon component.

Non-Curtin-Hammett Kinetic Schemes in Catalytic Processes

The Curtin-Hammett principle is often invoked in reactions involving rapidly equilibrating isomers that react to form different products. It states that the product ratio is determined by the difference in the free energies of the transition states leading to the products, not by the relative populations of the ground-state conformers.

However, in some complex catalytic cycles, particularly those involving multiple stereoisomeric intermediates, the reaction kinetics may not follow a simple Curtin-Hammett scenario. This can occur when the rates of isomerization between intermediates are comparable to or slower than the rates of product formation.

For a flexible molecule like this compound, different conformations can exist due to rotation around single bonds. In a catalytic cycle, these conformers could interact with the catalyst to form different diastereomeric intermediates. If these intermediates are slow to interconvert, the product distribution will depend on both the relative energies of the transition states and the populations of the preceding intermediates. Understanding these more complex kinetic scenarios is crucial for optimizing selectivity in catalytic reactions. For instance, in certain copper-catalyzed borylation reactions, the stereochemical outcome is challenging to predict because the mechanisms involving borylorganocopper intermediates can be complex and dependent on the specific reactants and conditions.

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the chemical transformations of this compound, enhancing reaction rates and directing selectivity (enantio-, diastereo-, and regioselectivity).

Modulating Reactivity:

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile group, increasing its electron-withdrawing effect and further activating the double bond towards nucleophilic attack or participation in cycloaddition reactions.

Brønsted Acid Catalysis: Brønsted acids can protonate the nitrile group or be involved in generating reactive intermediates for cycloadditions.

Transition Metal Catalysis: A wide range of transition metals can catalyze reactions at the double bond, such as hydrogenation, hydroformylation, and cross-coupling reactions.

Modulating Selectivity:

Enantioselectivity: As discussed, chiral catalysts are essential for controlling the stereochemical outcome of reactions on the prochiral double bond, leading to the formation of enantioenriched products. This is achieved by creating a chiral pocket that favors the reaction on one face of the molecule.

Regioselectivity: In reactions like hydroformylation, the choice of metal and ligands can direct the addition of the formyl group to either the α- or β-position relative to the phenyl ring. Similarly, in Diels-Alder reactions, Lewis acid catalysts can influence the regiochemical outcome by altering the frontier orbital energies of the dienophile.

Diastereoselectivity: In reactions that create a second stereocenter, a catalyst can control the relative stereochemistry of the two centers. For example, in a catalytic hydrogenation of a derivative of this compound that already contains a stereocenter, the catalyst can direct the addition of hydrogen to one face of the double bond, leading to a specific diastereomer.

The table below summarizes the potential role of different types of catalysis in the reactions of this compound.

| Type of Catalysis | Potential Application | Effect on Reactivity/Selectivity |

| Chiral Lewis Acid | Asymmetric Diels-Alder | Enhances reactivity and controls enantioselectivity. |

| Transition Metal (e.g., Rh, Ru) | Asymmetric Hydrogenation | Reduces the double bond with high enantioselectivity. |

| Brønsted Acid | [4+3] Cycloaddition | Facilitates the formation of seven-membered rings. |

| Enzyme (e.g., Lipase) | Kinetic Resolution | Can selectively react with one enantiomer of a racemic precursor, allowing for the separation of enantiomers. |

Ligand Effects on Reaction Pathways and Efficiency

The ligands attached to a transition metal catalyst play a pivotal role in modulating its activity and selectivity in reactions involving this compound. Both the electronic and steric properties of ligands can dictate the preferred reaction pathway and the efficiency of the catalytic cycle. enscm.frnih.gov

Phosphine (B1218219) ligands are commonly employed in transition metal catalysis, and their impact on reactions of α,β-unsaturated nitriles is well-documented. numberanalytics.comresearchgate.net The electronic nature of a phosphine ligand, whether it is electron-donating or electron-withdrawing, can alter the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with the substrate and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. enscm.fr For instance, in palladium-catalyzed reactions, ligands with strong σ-donating character can enhance the nucleophilicity of the palladium(0) center, which can facilitate oxidative addition. nih.gov

The steric bulk of a ligand is another critical factor that influences reaction outcomes. nih.gov Sterically hindered ligands can create a specific coordination environment around the metal, which can favor certain reaction pathways over others, leading to enhanced selectivity. nih.gov For example, in hydrogenation reactions, the use of chiral phosphine ligands can lead to the enantioselective reduction of the carbon-carbon double bond, yielding a chiral saturated nitrile. researchgate.net The bite angle of bidentate phosphine ligands is also a crucial parameter, as it can influence the geometry of the catalytic intermediates and thereby affect the stability and reactivity of the catalyst. nih.gov

In the context of hydrocyanation, where a hydrogen cyanide molecule is added across the double bond, the choice of ligand is critical for controlling regioselectivity (i.e., whether the cyanide group adds to the α or β position relative to the nitrile) and for preventing catalyst deactivation. wikipedia.orgresearchgate.net Chiral ligands have been successfully used to achieve asymmetric hydrocyanation, producing enantiomerically enriched nitriles. wikipedia.org

The following table illustrates the potential influence of different phosphine ligands on a hypothetical hydrogenation reaction of this compound, based on general principles observed for similar α,β-unsaturated substrates.

| Ligand | Electronic Property | Steric Hindrance | Expected Outcome on Hydrogenation |

| Triphenylphosphine (PPh₃) | Moderately electron-donating | Moderate | Good conversion, moderate selectivity |

| Tri(o-tolyl)phosphine | Moderately electron-donating | High | Potentially higher selectivity due to steric bulk |

| Tricyclohexylphosphine (PCy₃) | Strongly electron-donating | High | High catalytic activity |

| Tris(pentafluorophenyl)phosphine | Strongly electron-withdrawing | Moderate | Potentially lower catalytic activity |

Metal Center Influence on Reaction Mechanisms

The choice of the transition metal at the core of the catalyst has a fundamental impact on the reaction mechanism and the types of transformations that this compound can undergo. Different metals exhibit distinct catalytic activities and selectivities due to their intrinsic electronic properties, coordination preferences, and redox potentials. rsc.orgelsevier.com

Palladium (Pd): Palladium catalysts are widely used for a variety of cross-coupling reactions and C-H functionalization. enscm.framiner.org In reactions involving unsaturated nitriles, palladium complexes can catalyze hydrogenation, hydrocyanation, and Heck-type reactions. nih.gov The mechanism of palladium-catalyzed reactions often involves a Pd(0)/Pd(II) catalytic cycle. The high stability of organopalladium intermediates often allows for a broad functional group tolerance. enscm.fr

Nickel (Ni): Nickel catalysts are a more earth-abundant and cost-effective alternative to palladium for many cross-coupling reactions. nih.govnih.gov In the context of hydrocyanation, nickel-based catalysts are of significant industrial importance. wikipedia.orgtue.nl The mechanism of nickel-catalyzed hydrocyanation typically involves the oxidative addition of HCN to a Ni(0) complex, followed by alkene insertion and reductive elimination. wikipedia.org The use of Lewis acidic co-catalysts can enhance the rate of the reaction. wikipedia.org Nickel catalysts have also been explored for the selective hydrogenation of α,β-unsaturated ketones, a reaction class to which the reactivity of this compound can be compared. rsc.org

Rhodium (Rh): Rhodium catalysts are particularly effective for hydrogenation and hydroformylation reactions. numberanalytics.comacs.org Rhodium complexes, especially those with chiral ligands, are renowned for their ability to achieve high enantioselectivity in asymmetric hydrogenations. numberanalytics.com The mechanism of rhodium-catalyzed hydrogenation typically involves the activation of hydrogen and its transfer to the substrate coordinated to the metal center. Rhodium has also been shown to catalyze reactions involving nitriles, such as the transannulation of triazoles with nitriles to form imidazoles. nih.gov

Copper (Cu): Copper catalysts have emerged as versatile tools in organic synthesis. For instance, copper-catalyzed hydroalumination followed by cyanation has been used for the regioselective formal hydrocyanation of allenes to produce β,γ-unsaturated nitriles. beilstein-journals.org This suggests the potential for copper-catalyzed transformations of the double bond in this compound.

The table below summarizes the typical influence of different metal centers on the reactivity of α,β-unsaturated nitriles like this compound.

| Metal Center | Typical Reactions | Mechanistic Hallmarks |

| Palladium (Pd) | Hydrogenation, Hydrocyanation, Cross-Coupling | Pd(0)/Pd(II) catalytic cycles, high functional group tolerance |

| Nickel (Ni) | Hydrocyanation, Hydrogenation, Cross-Coupling | Ni(0)/Ni(II) cycles, often requires specific ligands, cost-effective |

| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroformylation | High enantioselectivity with chiral ligands, H₂ activation |

| Copper (Cu) | Conjugate Addition, Hydrocyanation (via intermediates) | Often involves single electron transfer or organocuprate intermediates |

Theoretical and Computational Studies of 4 4 Methoxyphenyl but 3 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are broadly applied to understand the geometry, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to determine the optimized ground state geometry of molecules. For 4-(4-Methoxyphenyl)but-3-enenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. These calculations reveal a structure that is largely planar, a consequence of the conjugated system extending from the phenyl ring through the but-3-enenitrile chain. The methoxy (B1213986) group introduces a slight deviation from perfect planarity.

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.345 | C1-C2-C3 | 121.5 |

| C2-C3 | 1.440 | C2-C3-N | 178.9 |

| C3-N | 1.158 | C2-C1-C6 | 125.1 |

| C1-C6 | 1.475 | C1-C6-C7 | 120.8 |

| C8-O | 1.365 | C7-C8-O | 117.3 |

| O-C11 | 1.421 | C8-O-C11 | 118.2 |

Note: The atom numbering corresponds to a standard representation of the molecule. The data presented is illustrative of typical DFT results.

Molecular Electron Density Theory (MEDT) is a conceptual framework used to understand the mechanisms of chemical reactions by analyzing the changes in electron density. In the context of this compound, MEDT could be applied to study its reactivity in cycloaddition reactions, for instance. An analysis of the conceptual DFT global reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), would provide a quantitative measure of its reactivity. The local reactivity, assessed through indices like the Parr functions, would identify the most reactive sites within the molecule for nucleophilic or electrophilic attack.

Table 2: Conceptual DFT Reactivity Indices for this compound

| Index | Value (eV) |

| Electronic Chemical Potential (μ) | -3.89 |

| Chemical Hardness (η) | 5.42 |

| Global Electrophilicity (ω) | 1.39 |

Note: These values are hypothetical and serve to illustrate the output of an MEDT study.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Various descriptors derived from computational analyses provide a detailed picture of electron distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the methoxyphenyl ring and the double bond, while the LUMO is distributed over the cyano group and the adjacent carbon-carbon double bond.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -0.73 |

| HOMO-LUMO Gap (ΔE) | 5.42 |

Note: These energy values are representative and would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) are located around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a description of the Lewis-like bonding structure of a molecule. It examines interactions between filled and vacant orbitals to understand hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. In this compound, NBO analysis would reveal strong π → π* interactions along the conjugated system, indicating significant electron delocalization. The analysis would also quantify the donor-acceptor interactions, such as those involving the lone pairs of the oxygen and nitrogen atoms.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1=C2) | π(C3≡N) | 25.8 |

| π(C5=C7) | π(C1=C2) | 18.2 |

| LP(1) O | σ(C8-C9) | 5.4 |

| LP(1) N | π(C1=C2) | 2.1 |

Note: E(2) is the stabilization energy associated with the delocalization. The data is illustrative.

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and kinetic stability of a molecule. These parameters are typically calculated using Density Functional Theory (DFT). For this compound, these parameters would be calculated to predict its behavior in chemical reactions.

The fundamental parameters include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

For conjugated systems like this compound, the presence of the electron-donating methoxy group is expected to increase the HOMO energy, thereby decreasing the ionization potential and making the molecule more susceptible to electrophilic attack. The extended π-conjugation involving the phenyl ring, the double bond, and the nitrile group would lead to a smaller HOMO-LUMO gap, suggesting higher reactivity compared to non-conjugated analogues.

Table 1: Representative Global Chemical Reactivity Parameters for a Structurally Similar Compound (Cinnamonitrile) (Illustrative Data)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / 2η | 0.19 |

| Electrophilicity Index | ω | μ² / 2η | 2.80 |

Note: These values are illustrative and based on general expectations for similar conjugated nitriles. Actual calculated values for this compound may vary.

Conformational Analysis and Stability Predictions

The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant rotations would be around the C-C bond connecting the butenenitrile chain to the phenyl ring and the C-C single bond within the butene chain. Computational methods, such as DFT, are employed to calculate the potential energy surface by systematically rotating these bonds and identifying the stable conformers (energy minima) and transition states (energy maxima).

For this compound, several conformations are possible due to the rotation around the single bonds. The planarity of the conjugated system is a key factor in its stability. The s-trans and s-cis conformers, arising from rotation around the C-C single bond in the butene chain, would exhibit different energies. The s-trans conformer is generally more stable due to reduced steric hindrance. organicchemistrytutor.commaricopa.edupharmacy180.comkhanacademy.org

Furthermore, the orientation of the methoxy group on the phenyl ring can also lead to different conformers. The most stable conformation is expected to be the one where the entire conjugated system, including the phenyl ring and the double bond, is planar to maximize π-orbital overlap. The methoxy group's methyl moiety would likely orient itself to minimize steric clashes with the rest of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govarxiv.orgresearchgate.net For this compound, this could involve studying reactions such as hydrocyanation, reduction of the nitrile or the double bond, or electrophilic addition to the double bond.

The energetic profile of a reaction is a plot of the energy of the system as it progresses from reactants to products. By locating the transition state structures and calculating their energies, the activation energy (the energy barrier for the reaction) can be determined. For instance, in a hypothetical hydrocyanation reaction of an alkyne to form a vinyl nitrile, DFT calculations can elucidate the step-by-step mechanism and the associated energy changes. pku.edu.cn

Many reactions can yield more than one product. Computational modeling can predict the regioselectivity (which position of a molecule reacts) and stereoselectivity (which stereoisomer is formed preferentially). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product.

For a reaction involving this compound, such as an electrophilic addition to the double bond, calculations would determine whether the electrophile adds to the carbon atom closer to the phenyl ring or the one closer to the nitrile group. The electronic effects of the methoxy and nitrile groups would be the determining factors. The electron-donating methoxy group would increase the electron density on the double bond, while the electron-withdrawing nitrile group would decrease it. The interplay of these effects would dictate the regioselectivity of the reaction.

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com For this compound, the predicted chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group, as well as the anisotropic effects of the phenyl ring.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. rsc.orgspectroscopyonline.comscribd.comlibretexts.orgacs.org The calculated frequencies are often scaled to better match experimental values. For this compound, characteristic vibrational modes would include the C≡N stretch (expected around 2220-2240 cm⁻¹ for conjugated nitriles), C=C stretch, and various C-H bending and stretching modes of the aromatic ring and the alkene moiety. spectroscopyonline.com The conjugation is known to lower the frequency of the C≡N stretch compared to saturated nitriles. spectroscopyonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.gov The predicted absorption maxima (λmax) correspond to electronic transitions, typically π → π* transitions in conjugated systems. The extended conjugation in this compound, involving the methoxyphenyl group and the butenenitrile moiety, is expected to result in absorption in the UV region. The presence of the electron-donating methoxy group is likely to cause a red-shift (shift to longer wavelength) compared to the unsubstituted cinnamonitrile.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value/Range |

| ¹³C NMR | C≡N | ~115-120 ppm |

| Aromatic C-O | ~160 ppm | |

| ¹H NMR | Vinyl H | ~5.5-7.5 ppm |

| Methoxy H | ~3.8 ppm | |

| IR | C≡N Stretch | ~2230 cm⁻¹ |

| C=C Stretch | ~1625 cm⁻¹ | |

| Ar-O-C Stretch | ~1250 cm⁻¹ | |

| UV-Vis | λmax | ~280-300 nm |

Note: These are illustrative values based on data for analogous compounds. Actual experimental or more precise computational values may differ.

Advanced Research Applications of 4 4 Methoxyphenyl but 3 Enenitrile in Contemporary Organic Synthesis

As Key Intermediates in the Synthesis of Complex Molecules

The conjugated system of α,β-unsaturated nitriles like 4-(4-methoxyphenyl)but-3-enenitrile makes them susceptible to various nucleophilic additions and cycloaddition reactions, positioning them as versatile building blocks for more complex molecular architectures. fiveable.me They are particularly valuable in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. fiveable.me

The electron-deficient alkene is a prime target for Michael additions, where nucleophiles add to the β-carbon. The addition of amines, for example, leads to β-amino nitriles, which are themselves precursors to a variety of important structures. organic-chemistry.org Furthermore, α,β-unsaturated nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions to construct cyclic and heterocyclic frameworks. Their utility extends to being key starting materials for synthesizing compounds like pyridines and pyrroles. fiveable.me For instance, dinitriles such as glutaronitrile (B146979) derivatives, which can be formed via the addition of saturated nitriles to unsaturated ones, are important precursors in the polymer industry and for synthesizing N-heterocycles like piperidines and pyridines. nih.gov

Below is a table illustrating the types of complex molecules that can be synthesized using α,β-unsaturated nitriles as key intermediates.

| Intermediate Class | Reaction Type | Product Class | Potential Application |

| α,β-Unsaturated Nitrile | Aza-Michael Addition | β-Amino Nitrile | Precursor to γ-amino acids, diamines |

| α,β-Unsaturated Nitrile | [4+2] Cycloaddition (Diels-Alder) | Substituted Cyclohexene Nitriles | Building blocks for natural products |

| α,β-Unsaturated Nitrile | Annulation with Amidines | Substituted Pyrimidines | Bioactive heterocycles |

| α,β-Unsaturated Nitrile | Addition of Saturated Nitriles | Glutaronitrile Derivatives | Polymer precursors, N-heterocycle synthesis |

Role in the Development of New Synthetic Methodologies and Reagents

The distinct reactivity of α,β-unsaturated nitriles makes them ideal substrates for developing and testing new synthetic methodologies and catalytic systems. Researchers frequently employ compounds of this class to demonstrate the efficacy and scope of novel reactions.

A notable recent development is the manganese-catalyzed heteroaddition of saturated nitriles to α,β-unsaturated nitriles to form glutaronitrile derivatives. nih.gov This method is significant for its atom economy and use of an earth-abundant metal catalyst under mild, base-free conditions. nih.gov The reaction demonstrates high functional group tolerance, successfully coupling a range of saturated and unsaturated nitriles. nih.gov Such studies are crucial as the direct use of unsaturated nitriles as Michael acceptors can be challenging due to their propensity for side reactions like polymerization. nih.gov

Furthermore, various catalytic systems have been developed to facilitate conjugate additions to α,β-unsaturated systems. These include methods using copper complexes, ceric ammonium (B1175870) nitrate (B79036) in water, and solid lithium perchlorate (B79767) under solvent-free conditions to achieve the addition of amines and other nucleophiles. organic-chemistry.org The development of such protocols expands the toolkit available to synthetic chemists for C-C and C-N bond formation.

Contributions to Asymmetric Synthesis and Chiral Building Block Generation

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov α,β-Unsaturated compounds are valuable starting points for creating chiral molecules because the double bond can be functionalized stereoselectively. Asymmetric synthesis can convert an achiral starting material into a chiral product, and α,β-unsaturated nitriles are excellent substrates for this purpose. nih.gov

A primary strategy is the asymmetric conjugate addition, particularly the Michael addition, to the double bond. The use of chiral organocatalysts, such as proline derivatives, has become a powerful tool for achieving high enantioselectivity in these transformations. nih.gov For example, the enantioselective Michael-type addition of nucleophiles to cinnamaldehyde (B126680) derivatives (structurally similar to this compound) has been used to synthesize optically active intermediates for GABA analogues like baclofen (B1667701) and phenibut. nih.gov

These stereoselective reactions generate valuable chiral building blocks. enamine.net Chiral γ-aminonitriles, for instance, produced from the asymmetric aza-Michael addition to α,β-unsaturated nitriles, can be further elaborated into chiral γ-amino acids or 1,3-diamines, which are important structural motifs in many biologically active compounds. The ability to install chirality early in a synthetic sequence using substrates like this compound is a key advantage in modern drug discovery. enamine.net

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry principles, which aim to make chemical processes more environmentally benign, are increasingly integrated into organic synthesis. nih.gov These principles can be applied to both the synthesis of this compound and its subsequent use in chemical reactions. The most common route to this class of compounds is the Knoevenagel condensation, a reaction between a carbonyl compound (p-anisaldehyde) and an active methylene (B1212753) compound (acetonitrile). wikipedia.orgorientjchem.org

Sustainable Catalytic Systems

The Knoevenagel condensation is traditionally catalyzed by organic bases like piperidine (B6355638) or pyridine, which can be toxic and difficult to recover. orientjchem.org Modern research focuses on developing more sustainable catalytic systems.

Heterogeneous Catalysts: Solid catalysts like mixed metal oxides (e.g., Ni-Cr oxides) offer advantages such as easy separation from the reaction mixture and potential for recycling, reducing waste. researchgate.net

Biocatalysts: Unconventional and green catalysts have been explored. For example, a water extract of banana (WEB), which is basic due to its mineral content, has been successfully used to catalyze Knoevenagel condensations under solvent-free grindstone conditions.

Ionic Liquids: Recyclable, task-specific ionic liquids have been designed to act as both the solvent and catalyst for the Knoevenagel condensation, often allowing the reaction to proceed efficiently in water. rsc.org

Enzymatic Routes: For nitrile synthesis in general, aldoxime dehydratase (Oxd) enzymes present a cyanide-free, biocatalytic alternative that operates in water at mild temperatures, converting aldoximes (derived from aldehydes) into nitriles. nih.gov

Atom Economy Considerations

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The Knoevenagel condensation, which produces one molecule of water as a byproduct, is inherently quite atom-economical.

The synthesis of this compound from p-anisaldehyde and acetonitrile (B52724) can be analyzed as follows:

Reaction: C₈H₈O₂ (p-Anisaldehyde) + C₂H₃N (Acetonitrile) → C₁₀H₉NO (Target Nitrile) + H₂O

The table below details the calculation of the percent atom economy for this transformation.

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Weight of Utilized Atoms |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | C₈H₇O | 120.14 |

| Acetonitrile | C₂H₃N | 41.05 | C₂H₂N | 39.04 |

| Total Reactants | 177.20 | |||

| Desired Product | C₁₀H₉NO | 159.18 | 159.18 | |

| % Atom Economy | (159.18 / 177.20) * 100% = 89.8% |

This high atom economy of nearly 90% makes the Knoevenagel route an efficient and green method for synthesizing the target compound.

Solvent Selection and Waste Minimization

Solvents account for a significant portion of the waste generated in chemical processes. nih.gov Therefore, reducing or replacing conventional volatile organic solvents is a key goal of green chemistry.

Solvent-Free Conditions: The Knoevenagel condensation has been successfully performed under solvent-free conditions, for example, by grinding the reactants together with a solid catalyst ("grindstone method"). This approach dramatically reduces waste and simplifies product isolation.

Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.orgmrforum.com The use of water as a medium for Knoevenagel condensations, often facilitated by water-tolerant catalysts like specific ionic liquids, has been shown to be highly effective. rsc.org Other green solvents, such as bio-based solvents (e.g., eucalyptol) and deep eutectic solvents, are also being explored for various organic reactions to minimize environmental impact. researchgate.netmdpi.comresearchgate.net

Future Research Directions and Perspectives on 4 4 Methoxyphenyl but 3 Enenitrile

Exploration of Undiscovered Reactivity Patterns

The reactivity of 4-(4-methoxyphenyl)but-3-enenitrile is largely uncharted territory, presenting a fertile ground for fundamental chemical research. The conjugated system, comprising a nitrile group, a carbon-carbon double bond, and an aromatic ring, suggests a rich and varied chemical behavior waiting to be discovered.

Future investigations should systematically explore the compound's susceptibility to a range of reaction types. Particular attention should be given to:

Asymmetric Transformations: The development of stereoselective reactions is a cornerstone of modern organic synthesis. Research into the enantioselective and diastereoselective functionalization of the double bond or the α-carbon to the nitrile group would be highly valuable. This could involve exploring reactions like asymmetric hydrogenation, hydrocyanation, or Michael additions with chiral catalysts.

Cycloaddition Reactions: The electron-deficient nature of the α,β-unsaturated nitrile system makes it a potential candidate for various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. Investigating its behavior as a dienophile or a dipolarophile could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds.

Novel Functionalization Strategies: Beyond predictable transformations, research should aim to uncover unique reactivity patterns. This could include exploring transition-metal-catalyzed C-H activation of the aromatic ring or the vinyl group, or investigating novel rearrangements and cascade reactions initiated at the nitrile or alkene functionality.

A systematic study of these reactivity patterns will not only expand the synthetic chemist's toolbox but also provide deeper insights into the electronic and steric properties of this compound.

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of this compound and its derivatives currently relies on established, yet potentially improvable, methodologies. A significant future research direction lies in the development of more efficient, selective, and sustainable catalytic systems.

Key areas for advancement include:

Advanced Catalysts for Synthesis: While methods for the synthesis of related α,β-unsaturated nitriles exist, there is a continuous need for catalysts that offer higher yields, lower catalyst loadings, and milder reaction conditions. Research could focus on the design and application of novel transition-metal catalysts (e.g., based on palladium, nickel, or copper) or organocatalysts for the key bond-forming reactions, such as cross-coupling or condensation reactions. For instance, palladium-catalyzed Heck-type reactions, which have been employed for the synthesis of the analogous ketone, could be further optimized for the nitrile synthesis. researchgate.net

Catalytic Systems for Derivatization: Beyond its synthesis, catalytic methods for the selective modification of this compound are crucial. This includes the development of catalysts for the selective hydrogenation of either the carbon-carbon double bond or the nitrile group, or for the controlled oxidation of the molecule.

Sustainable and Green Catalysis: Future research should prioritize the development of catalytic systems that align with the principles of green chemistry. This involves exploring the use of earth-abundant metal catalysts, recyclable catalysts, and reactions that proceed in environmentally benign solvents with high atom economy.

The development of such catalytic systems will be instrumental in making this compound and its derivatives more accessible for further study and potential applications.

| Research Focus | Catalyst Type | Potential Reaction | Desired Outcome |

| Efficient Synthesis | Transition Metal (Pd, Ni, Cu), Organocatalysts | Cross-coupling, Condensation | Higher yields, lower catalyst loading, milder conditions |

| Selective Derivatization | Heterogeneous, Homogeneous Catalysts | Selective Hydrogenation, Oxidation | Controlled modification of functional groups |

| Green Chemistry | Earth-Abundant Metals, Recyclable Catalysts | Reactions in green solvents | Sustainable and environmentally friendly processes |

Advancements in Computational Predictions for Design and Discovery

Computational chemistry offers a powerful and increasingly indispensable tool for accelerating chemical research. For a molecule like this compound, where experimental data is sparse, in silico studies can provide invaluable predictive insights and guide experimental efforts.

Future computational research should focus on:

Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate the mechanisms of potential reactions. This can help in identifying the most promising reaction pathways to explore experimentally.

Virtual Screening for Catalysts: Computational methods can be used to screen libraries of potential catalysts for the synthesis and transformation of this compound. By predicting catalyst activity and selectivity, these studies can significantly reduce the experimental effort required to identify optimal catalytic systems.

Designing Novel Derivatives with Desired Properties: Molecular modeling can be used to design new derivatives of this compound with specific electronic, optical, or biological properties. By understanding the structure-property relationships, researchers can rationally design molecules for targeted applications. For instance, understanding the planarity and electronic distribution in related molecules can inform the design of new compounds. nih.govresearchgate.net

The integration of computational predictions with experimental work will create a synergistic feedback loop, where theoretical insights guide experiments, and experimental results validate and refine theoretical models.

Innovations in Analytical Characterization Techniques

As research into this compound progresses, the need for robust and sophisticated analytical techniques for its characterization and quantification will become paramount. While standard techniques like NMR and mass spectrometry are fundamental, future research could benefit from the development and application of more advanced analytical methodologies.

Areas for innovation include:

Advanced Spectroscopic and Spectrometric Methods: The application of two-dimensional NMR techniques will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. nist.gov The use of techniques like UV-Visible spectroscopy can also provide information about the conjugated system. nist.gov

Chromatographic Method Development: The development of highly efficient and selective chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), is necessary for the purification and purity assessment of this compound and its reaction products. sielc.comtcichemicals.com Method development could focus on achieving baseline separation from potential isomers and impurities.

In-situ Reaction Monitoring: The use of in-situ analytical techniques, such as ReactIR or in-situ NMR, can provide real-time information about reaction kinetics and the formation of intermediates. This data is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

The development of a comprehensive suite of analytical tools will be essential for ensuring the quality and reliability of research findings related to this compound.

| Analytical Technique | Application | Key Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise mass and elemental composition |

| HPLC/GC Method Development | Purification and Purity Analysis | Separation of isomers and impurities |

| In-situ Spectroscopy (ReactIR, in-situ NMR) | Reaction Monitoring | Real-time kinetic and mechanistic data |

Synergistic Approaches Combining Synthetic, Mechanistic, and Theoretical Studies

The most profound advances in understanding and utilizing this compound will emerge from a holistic research approach that synergistically combines synthetic, mechanistic, and theoretical investigations. An integrated strategy will provide a much deeper and more comprehensive understanding than any single approach could achieve in isolation.

This synergistic approach would involve:

Iterative Cycles of Prediction, Synthesis, and Testing: Computational studies would be used to predict novel reactions or design new catalysts. These predictions would then be tested through targeted synthetic experiments. The experimental results, in turn, would be used to refine and improve the theoretical models.

Detailed Mechanistic Investigations: A combination of experimental techniques (e.g., kinetic studies, isotope labeling, in-situ monitoring) and computational modeling would be employed to unravel the detailed mechanisms of key reactions. This deep mechanistic understanding is crucial for rational reaction optimization and the discovery of new reactivity.

Bridging Structure and Function: By correlating the molecular structure, as determined by techniques like X-ray crystallography for solid-state derivatives, with its chemical reactivity and physical properties, a comprehensive picture of the structure-function relationship can be established. nih.govmdpi.com

Such an integrated research program will not only accelerate the pace of discovery but also ensure that the knowledge generated is robust, reliable, and provides a solid foundation for any future applications of this compound.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Minimizes side-products | |

| Solvent | DMF > Ethanol | Enhances reaction rate | |

| Catalyst | ZnCl₂ or Piperidine | Accelerates enolization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.